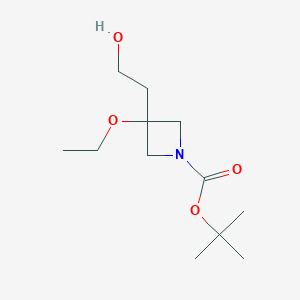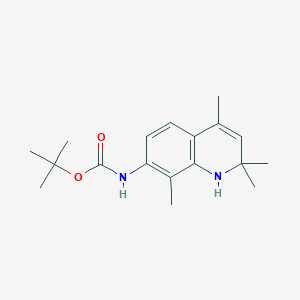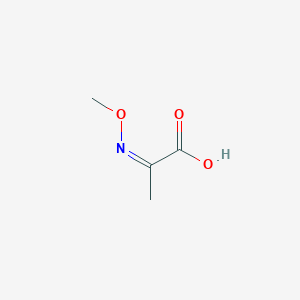
(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a methoxy group, two methyl groups, and a keto group attached to a butenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the esterification of 4-methoxy-2,3-dimethylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product.
化学反応の分析
Types of Reactions
(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and enzyme activities.
類似化合物との比較
Similar Compounds
- 4-methoxy-2,3-dimethylbutanoic acid
- 4-methoxy-2,3-dimethyl-4-oxobutanoic acid
- 4-methoxy-2,3-dimethyl-2-butenoic acid
Uniqueness
What sets (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid apart from similar compounds is its specific structural configuration, which imparts unique reactivity and properties. This makes it particularly valuable in applications requiring precise chemical behavior.
特性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O4/c1-4(6(8)9)5(2)7(10)11-3/h1-3H3,(H,8,9)/b5-4- |
InChIキー |
LWJREZNLVACGTD-PLNGDYQASA-N |
異性体SMILES |
C/C(=C(\C)/C(=O)OC)/C(=O)O |
正規SMILES |
CC(=C(C)C(=O)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)




![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)

![(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)
![cis-3a-Fluoro-5-isopropyl-N-methyl-4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxamide](/img/structure/B12867632.png)

![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)

![Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate](/img/structure/B12867672.png)
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
